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This guide provides a comprehensive technical overview of 18-Methylmestranol, a synthetic
estrogen, from its discovery within the pioneering era of steroidal contraceptives to the
intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development
professionals, this document elucidates the scientific rationale behind its creation and the
chemical strategies employed in its synthesis, grounded in the seminal work of pioneers in the
field.

Introduction: The Quest for Novel Oral
Contraceptives

The mid-20th century witnessed a revolution in reproductive health with the advent of oral
contraceptives.[1][2][3] This era was marked by intense research and development aimed at
creating potent, safe, and orally active synthetic hormones.[1][4] At the forefront of this
endeavor was the pharmaceutical company Wyeth Laboratories, where the distinguished
organic chemist Dr. Herchel Smith led a team that patented numerous new chemical reactions
for the synthesis of novel steroids.[4][5][6] Their work was pivotal in the invention of synthetic
birth control pills and other hormone therapy treatments.[4] It is within this context of innovation
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and the drive to modify and enhance the properties of steroidal hormones that 18-
Methylmestranol emerged.

18-Methylmestranol, a derivative of mestranol, itself a prodrug of ethinylestradiol, represents a
targeted modification of the core steroid structure. The introduction of a methyl group at the
C18 position was a strategic chemical alteration aimed at exploring the structure-activity
relationships of synthetic estrogens and potentially improving their pharmacological profile.

Table 1: Chemical and Physical Properties of 18-Methylmestranol

Property Value
170a)-13-Ethyl-3-methoxy-18,19-dinorpregna-

IUPAC Name (17a) .y Y preg
1,3,5(10)-trien-20-yn-17-0l
13B-Ethyl-17a-ethynyl-3-methoxyestra-

Synonyms )
1,3,5(10)-trien-17p3-ol

CAS Number 14009-70-2

Molecular Formula C22H2802

Molecular Weight 324.46 g/mol

The Discovery of 18-Methylmestranol: A Legacy of
Herchel Smith and Wyeth Laboratories

The discovery of 18-Methylmestranol is intrinsically linked to the broader research program
led by Herchel Smith at Wyeth Pharmaceuticals in the 1960s and 1970s.[5] Smith's group was
a powerhouse in the total synthesis of steroids, developing novel methods to create steroids
not found in nature.[5] Their focus was on creating new progestins and estrogens for use in oral
contraceptives.[5]

The strategic impetus for synthesizing 18-methyl substituted steroids, such as 18-
Methylmestranol, stemmed from a systematic exploration of how structural modifications to
the steroid nucleus would impact biological activity. The "18-methyl" designation is a historical
colloquialism referring to the ethyl group at the C13 position, which replaces the typical methyl
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group found in natural estrogens. This C13 position is stereochemically crucial, and alterations
here were known to significantly influence hormonal potency.

While a singular "discovery" paper for 18-Methylmestranol is not readily apparent in the public
domain, its genesis can be traced through the patents and publications of Herchel Smith and
his colleagues from that period, which describe the synthesis of a variety of 13-alkylgonane
derivatives.[7][8] These documents reveal a clear research trajectory focused on manipulating
the steroid backbone to fine-tune its interaction with estrogen and progesterone receptors. The
synthesis of compounds like Methoxydienone, a 13[3-ethylgonane derivative, by Smith's team
further underscores their expertise and interest in this class of steroids.[5]

The Total Synthesis of 18-Methylmestranol: A
Retrosynthetic Approach

A definitive, step-by-step published total synthesis of 18-Methylmestranol is not readily
available. However, based on the extensive work of Herchel Smith's group on the synthesis of
closely related 13-ethylgonane derivatives, a scientifically sound and historically accurate
synthetic route can be constructed.[7][8] The core of this synthesis lies in the construction of
the steroidal framework, followed by the introduction of the key functional groups.

A plausible retrosynthetic analysis of 18-Methylmestranol reveals a convergent approach, a
hallmark of efficient steroid synthesis.
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Caption: Retrosynthetic analysis of 18-Methylmestranol.
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Key Experimental Protocol: The Torgov-Smith
Annulation for the Steroid Core

A foundational step in many total syntheses of steroids from this era, including those developed
by Herchel Smith, is the Torgov-Smith annulation. This powerful reaction constructs the C and
D rings of the steroid nucleus onto an existing A/B-ring precursor.

Step-by-Step Methodology:

o Preparation of the Vinyl Ketone Precursor: The synthesis would likely begin with a readily
available starting material, which is then converted to a vinyl ketone. For a 13-ethyl
derivative, a precursor containing an ethyl group at the appropriate position would be
utilized.

» Condensation Reaction: The vinyl ketone precursor is reacted with a suitable A-ring synthon,
such as a derivative of m-methoxyphenylethylamine, under acidic or basic conditions. This
condensation reaction forms a key secodione intermediate.

o Cyclization (Annulation): The secodione intermediate is then subjected to an acid-catalyzed
cyclization. This intramolecular aldol condensation/dehydration sequence closes the C and D
rings, forming the tetracyclic steroid core.

Formation of the Aromatic A-Ring and Introduction of
the 17-Keto Group

Following the construction of the core structure, the synthesis would proceed to establish the
characteristic aromatic A-ring of estrogens and the ketone at the C17 position.

Step-by-Step Methodology:

e Birch Reduction: A Birch reduction of a suitable tetralone derivative, a common strategy in
steroid synthesis, would be employed to generate the desired diene system in the A and B
rings.

o Acid-catalyzed Isomerization: Subsequent treatment with acid would then isomerize the
diene to form the thermodynamically stable aromatic A-ring, yielding the 3-methoxy-gona-
1,3,5(10)-triene skeleton.
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» Oxidation: The hydroxyl group at C17 would then be oxidized to a ketone using standard
oxidizing agents such as chromic acid. This yields the key intermediate: 13-Ethyl-3-
methoxygona-1,3,5(10)-trien-17-one.

Final Step: Ethynylation of the C17-Ketone

The final and crucial step to arrive at 18-Methylmestranol is the introduction of the ethynyl
group at the C17 position. This modification is known to significantly enhance oral
bioavailability and estrogenic potency.

Step-by-Step Methodology:

o Reaction with Acetylide: The 17-keto steroid is treated with an acetylide salt, typically lithium
acetylide or sodium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran.

o Nucleophilic Addition: The acetylide anion acts as a potent nucleophile, attacking the

electrophilic carbonyl carbon at C17.

o Workup: An aqueous workup protonates the resulting alkoxide, yielding the 17a-ethynyl-17[3-
hydroxy functionality and completing the synthesis of 18-Methylmestranol.
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Caption: Simplified workflow for the total synthesis of 18-Methylmestranol.

Pharmacological Profile and Mechanism of Action

As a derivative of mestranol, 18-Methylmestranol is presumed to act as a prodrug, being
metabolized in the liver to its active form, which would be the 18-methyl analog of
ethinylestradiol. This active metabolite would then exert its effects by binding to and activating
estrogen receptors (ERa and ERp).
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The primary mechanism of action of estrogens is the modulation of gene transcription. Upon
binding to the estrogen receptor in the nucleus of target cells, the receptor-ligand complex
undergoes a conformational change, dimerizes, and binds to specific DNA sequences known
as estrogen response elements (ERES) in the promoter regions of target genes. This
interaction recruits co-activator proteins and the transcriptional machinery, leading to an
increase or decrease in the transcription of specific genes. This cascade of events ultimately
results in the physiological effects associated with estrogens.

Structure-Activity Relationships: The Significance
of the 18-Methyl Group

The introduction of the ethyl group at the C13 position (the "18-methyl" group) is a critical
modification that influences the pharmacological properties of the steroid. Structure-activity
relationship (SAR) studies of estrogens have revealed several key principles:

» Receptor Binding: The overall shape and stereochemistry of the steroid nucleus are
paramount for high-affinity binding to the estrogen receptor.

« Influence of C13-Substitution: Altering the size of the substituent at the C13 position can
impact the conformation of the D-ring and the overall topography of the molecule, thereby
affecting its fit within the ligand-binding pocket of the estrogen receptor.

o Potency and Selectivity: Modifications at the C13 position can modulate the estrogenic
potency and potentially introduce selectivity for different estrogen receptor subtypes or
tissues.

A study on the impact of inverting the C18-methyl group of estradiol from the natural (3-
configuration to the a-configuration demonstrated a significant decrease in estrogenic activity.
[1] The 18-epi-173-estradiol analog showed markedly lower affinity for the estrogen receptor
and reduced estrogenicity in cell-based assays.[1] This highlights the critical importance of the
stereochemistry at the C13 position for potent estrogenic activity. While 18-Methylmestranol
retains the natural 3-configuration of the ethyl group, the increased steric bulk compared to a
methyl group would be expected to subtly alter its interaction with the receptor, a key rationale
for its synthesis during the exploratory phase of contraceptive development.

Table 2: Comparative Estrogenic Activity of Estradiol Analogs[1]
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Relative Binding Affinity Estrogenicity in MCF-7
Compound .

for ER (%) cells (relative to 17B-E2)
17B-Estradiol 100 1
18-epi-17p3-Estradiol 1.2 ~1/1000

Data from a study on estradiol derivatives, presented to illustrate the impact of C18-methyl
group modifications.

Conclusion and Future Perspectives

18-Methylmestranol stands as a testament to the ingenuity and systematic approach of
medicinal chemists during the golden age of steroid research. Its discovery and synthesis were
driven by a deep understanding of steroid chemistry and a clear therapeutic goal: the
development of improved oral contraceptives. While it may not be a widely used compound
today, the principles behind its design and the synthetic strategies employed in its creation
remain fundamental to the field of steroid drug discovery.

Further research into the specific pharmacological profile of 18-Methylmestranol and its active
metabolites could provide valuable insights into the nuanced structure-activity relationships of
synthetic estrogens. Modern computational modeling and advanced analytical techniques
could be applied to retrospectively analyze the rationale for its synthesis and to explore its
potential interactions with estrogen receptors in greater detail. The legacy of Herchel Smith and
his colleagues at Wyeth Laboratories continues to inform and inspire the next generation of
scientists working to develop novel therapeutics based on the versatile steroid scaffold.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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